(2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium
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Overview
Description
(2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonium group attached to a phenyl ring substituted with tert-butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium typically involves the reaction of 2,4-Di-tert-butyl-6-methylphenol with ethyl phosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorodichloridate. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium compounds depending on the nucleophile used.
Scientific Research Applications
(2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an antioxidant.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (2,4-Di-tert-butyl-6-methylphenyl)(ethoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The phosphonium group can facilitate the formation of reactive intermediates, which can then interact with biological molecules. The pathways involved may include oxidative stress modulation and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tri-tert-butylphenyl: Similar in structure but with an additional tert-butyl group.
2,4-Di-tert-butyl-6-methylphenol: Lacks the phosphonium group but shares the phenyl ring substitution pattern.
Properties
CAS No. |
189083-88-3 |
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Molecular Formula |
C17H28O2P+ |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
(2,4-ditert-butyl-6-methylphenyl)-ethoxy-oxophosphanium |
InChI |
InChI=1S/C17H28O2P/c1-9-19-20(18)15-12(2)10-13(16(3,4)5)11-14(15)17(6,7)8/h10-11H,9H2,1-8H3/q+1 |
InChI Key |
LTJQZONOJXURPS-UHFFFAOYSA-N |
Canonical SMILES |
CCO[P+](=O)C1=C(C=C(C=C1C)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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